molecular formula C20H18ClN3O2 B11553782 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11553782
M. Wt: 367.8 g/mol
InChI Key: LAFOKRRBALJAPC-FSJBWODESA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of Schiff bases, which are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. Schiff bases are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the following steps :

    Preparation of 2-(4-Chlorophenyl)furan-2-carbaldehyde: This intermediate is synthesized by reacting 4-chlorobenzaldehyde with furan-2-carbaldehyde under acidic conditions.

    Formation of Schiff Base: The 2-(4-chlorophenyl)furan-2-carbaldehyde is then reacted with 2-(2-methylphenyl)hydrazinecarboxamide in the presence of a suitable catalyst, such as acetic acid, to form the desired Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.

    Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with cellular targets, leading to disruption of essential biological processes . The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to cell death.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other Schiff bases and hydrazide derivatives :

    N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a triazole ring, showing different biological activities.

    N’-[(E)-(4-Chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains a methoxy group, leading to variations in its chemical reactivity and biological effects.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C20H18ClN3O2/c1-14-4-2-3-5-18(14)22-13-20(25)24-23-12-17-10-11-19(26-17)15-6-8-16(21)9-7-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

LAFOKRRBALJAPC-FSJBWODESA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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